Trifluoromethyl vs. Methyl Substitution: Patent-Defined Preference for Leukotriene Antagonist Activity
The sulphamoylthiophene patent US 5,086,180 defines a clear structural hierarchy: compounds where R₁ = trifluoromethyl are classified as a 'preferred class,' while R₁ = methyl compounds are not included in this preferred tier [1]. The target compound bears the preferred trifluoromethyl substituent, whereas the corresponding methyl analog (R₁ = CH₃) falls outside the preferred class. Although the patent does not report IC₅₀ values for individual compounds, the explicit structural preference provides a patent-based differentiation criterion for compound selection [1].
| Evidence Dimension | Patent-designated structural preference for leukotriene antagonism |
|---|---|
| Target Compound Data | R₁ = CF₃ (preferred class per patent claim structure) |
| Comparator Or Baseline | R₁ = CH₃ analog (not included in preferred class) |
| Quantified Difference | Qualitative preference; no quantitative IC₅₀ data available in the patent |
| Conditions | Patent US 5,086,180 general formula I, wherein R₁ denotes methyl or trifluoromethyl; preferred class specifies R₁ = trifluoromethyl |
Why This Matters
Patent structural preference, while qualitative, signals that the inventors' SAR exploration identified the trifluoromethyl variant as more promising, guiding procurement toward this specific substitution pattern.
- [1] US Patent 5,086,180. Sulphamoylthiophenes, a process for their preparation. Issued February 4, 1992. Column 2, lines 25–30; Claim 1. View Source
